For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of PH-797804
Introduction
PH-797804 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PH-797804, detailing its molecular interactions, signaling pathways, and cellular effects. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of p38 MAPK inhibition in inflammatory diseases.[2][3]
Core Mechanism of Action: Potent and Selective Inhibition of p38 MAP Kinase
PH-797804 is a diarylpyridinone compound that functions as an ATP-competitive inhibitor of p38 MAP kinase.[1] Its unique chemical structure, specifically its atropisomeric nature, is crucial for its high potency and selectivity. The molecule exists as two stable rotational isomers (atropisomers), designated as aS and aR. Through molecular modeling and experimental validation, the aS isomer, PH-797804, was identified as the significantly more potent inhibitor of p38α kinase, being over 100-fold more active than the aR isomer.[1] This stereospecificity arises from the favorable binding of the aS isomer to the p38α kinase active site, while the aR isomer encounters steric hindrance.[1]
The inhibition of p38 MAPK by PH-797804 blocks the phosphorylation of downstream substrates, thereby interfering with the cellular response to inflammatory stimuli.[4] This targeted action makes PH-797804 a promising candidate for the treatment of a range of inflammatory conditions.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for PH-797804, highlighting its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| p38α Kinase IC50 | 1.1 nM | U937 human monocytic cells | [4] |
| LPS-induced TNF-α IC50 | 5.9 nM | U937 human monocytic cells | [4] |
| RANKL- and M-CSF-induced osteoclast formation IC50 | 3 nM | Primary rat bone marrow cells | [4] |
| ED50 (in vivo, rat) | 0.07 mg/kg | Streptococcal cell wall-induced arthritis model | [4] |
| ED50 (in vivo, cynomolgus monkey) | 0.095 mg/kg | Endotoxin-induced inflammation model | [4] |
Signaling Pathway
The signaling pathway affected by PH-797804 is centered on the p38 MAP kinase cascade. Under inflammatory conditions, upstream kinases activate p38 MAPK through phosphorylation. Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. PH-797804, by binding to the ATP-binding pocket of p38, prevents its kinase activity and disrupts this inflammatory cascade.
Experimental Protocols
p38 Kinase Activity Assay
A resin capture assay method is employed to determine the phosphorylation of a substrate peptide by p38 kinases.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP, [γ-33P]ATP, 0.8 mM dithiothreitol, and the substrate peptide (e.g., 200 μM EGFRP or 10 μM GST-c-Jun for p38α).
-
Enzyme Addition: Initiate the reaction by adding 25 nM of p38α kinase to the mixture.
-
Incubation: Incubate the reaction at 25°C for 30 minutes, a timeframe within which product formation is linear.
-
Inhibitor Testing: To determine the IC50 of PH-797804, perform the assay in the presence of varying concentrations of the inhibitor.
-
Quantification: Measure the amount of phosphorylated substrate to determine the extent of kinase inhibition.[4]
Cell-Based Assay for TNF-α Production
This assay measures the ability of PH-797804 to inhibit the production of TNF-α in a human monocytic cell line.
-
Cell Culture: Culture U937 human monocytic cells in appropriate media.
-
Stimulation: Induce TNF-α production by stimulating the cells with lipopolysaccharide (LPS).
-
Inhibitor Treatment: Treat the cells with varying concentrations of PH-797804 prior to or concurrently with LPS stimulation.
-
TNF-α Measurement: After an appropriate incubation period, collect the cell supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: Calculate the IC50 value, which is the concentration of PH-797804 that inhibits TNF-α production by 50%.[4]
PH-797804 is a highly potent and selective inhibitor of p38 MAP kinase with a well-defined mechanism of action. Its ability to specifically target the aS atropisomer of the p38α kinase active site leads to effective suppression of inflammatory signaling pathways. The preclinical data, including potent in vitro and in vivo activity, have supported its investigation in clinical trials for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and COVID-19.[3] This technical guide provides a foundational understanding of PH-797804 for scientists and researchers engaged in the development of novel anti-inflammatory therapies.
References
- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PH-797804 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
